molecular formula C10H13BrN2 B12071237 5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine

5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine

Cat. No.: B12071237
M. Wt: 241.13 g/mol
InChI Key: XXMHAGQJNFRSGI-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine (CAS: 428820-78-4) is a brominated pyridine derivative with the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.14 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a cyclobutyl group attached to the nitrogen atom at the 2-position. This compound is utilized in pharmaceutical and materials science research due to its unique steric and electronic properties, which arise from the cyclobutyl moiety and halogen substitution.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

5-bromo-N-cyclobutyl-6-methylpyridin-2-amine

InChI

InChI=1S/C10H13BrN2/c1-7-9(11)5-6-10(12-7)13-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,12,13)

InChI Key

XXMHAGQJNFRSGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the bromination of N-cyclobutyl-6-methylpyridin-2-amine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-cyclobutyl-6-methylpyridin-2-amine.

Scientific Research Applications

5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding interactions and pathway modulation are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural differences and their implications:

Compound Name Structural Features Key Differences & Implications Reference
5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine Cyclobutyl at N2, Br at C5, Me at C6 Enhanced steric bulk; moderate electron-withdrawing effects from Br
2-Amino-5-bromo-6-methylpyridine Amino group at N2, Br at C5, Me at C6 Lacks cyclobutyl group; higher solubility due to free amino group
5-Amino-N-cyclopropyl-pyridin-2-amine Cyclopropyl at N2, NH₂ at C5 Smaller cyclopropane ring reduces steric hindrance; amino group increases reactivity
5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine Cl at C2, Br at C5, cyclopropylmethyl at N3 Chlorine substitution alters electronic properties; cyclopropylmethyl increases hydrophobicity
5-Bromo-6-methyl-3-nitropyridin-2-amine Br at C5, Me at C6, NO₂ at C3 Nitro group (strong electron-withdrawing) enhances reactivity in electrophilic substitutions

Biological Activity

5-Bromo-N-cyclobutyl-6-methylpyridin-2-amine is a pyridine derivative characterized by its unique structural features, including a bromine atom at the 5-position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the 6-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation.

Structural Characteristics

The molecular formula of this compound is C_{10}H_{12}BrN_{2} with a molecular weight of approximately 239.12 g/mol. The presence of the bromine atom enhances its reactivity, enabling it to participate in various nucleophilic substitution reactions. The amine group can act as a nucleophile in coupling reactions, which is significant for synthesizing more complex molecules that may have therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory activity against various protein kinases. Kinase inhibitors are crucial in cancer treatment, as they can interfere with the signaling pathways that promote tumor growth. For instance, studies have shown that certain pyridine derivatives can inhibit Aurora kinases, which are vital for cell division and are often overactive in cancer cells .

Table 1: Comparison of Kinase Inhibitors

Compound NameTarget KinaseIC50 (nM)Reference
Barasertib (AZD1152)Aurora B0.37
Compound 13Plasmodium falciparum calcium-dependent protein kinase 1262
This compoundPotential targets include various kinasesTBD

Receptor Modulation

This compound may also interact with GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. Compounds that modulate GABA receptor activity have been studied for their potential to treat anxiety disorders and other neurological conditions. The specific binding affinity of this compound to GABA receptors remains to be fully characterized, but its structural similarities to known GABA modulators suggest potential activity .

Case Studies and Research Findings

A study on related pyridine derivatives demonstrated their ability to bind selectively to GABA_A receptors, leading to significant pharmacological effects such as muscle relaxation and reduced airway hyperresponsiveness in animal models. These findings highlight the importance of structural modifications in enhancing biological activity and selectivity towards specific targets .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionPotential inhibitor of various kinases involved in cancer progression
GABA Receptor ModulationPossible modulator affecting neurotransmission
Nucleophilic ReactivityEngages in nucleophilic substitution reactions due to bromine presence

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